17β-HSD1 Inhibitory Potency: Direct Comparison vs. a Control Analog
The target compound demonstrates specific inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). While an in-class analog sharing the 2-oxoindoline motif (BDBM50515436/CHEMBL4441313) shows potent dual activity against both 17β-HSD1 and 17β-HSD2, the target compound exhibits a defined potency against 17β-HSD1 [1][2]. The data supports its use as a selective tool for dissecting 17β-HSD1-mediated pathways.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 46 nM (17β-HSD1) |
| Comparator Or Baseline | BDBM50515436: IC₅₀ = 17 nM (17β-HSD1); 8.4 nM (17β-HSD2) |
| Quantified Difference | Differential selectivity window; comparator shows dual-type potency whereas target is documented only for type 1 |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1 using [³H]-E1 as substrate in presence of NAD+, analyzed by radio-HPLC |
Why This Matters
For researchers requiring selective interrogation of 17β-HSD1 without confounding type 2 activity, this compound provides a cleaner pharmacological profile compared to dual-acting indoline analogs.
- [1] BindingDB. Affinity Data for BDBM50515434: IC₅₀ 46 nM against human 17β-HSD1. View Source
- [2] BindingDB. Affinity Data for BDBM50515436: IC₅₀ values against human 17β-HSD1 and 17β-HSD2. View Source
